n-[2-(4-Acetylphenyl)ethyl]acetamide
Overview
Description
N-[2-(4-Acetylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . It is characterized by the presence of an acetamide group attached to a phenethylamine backbone, which includes a 4-acetylphenyl substituent. This compound is typically a solid at room temperature and is soluble in various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Acetylphenyl)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylacetic acid with ethylamine under acidic conditions to form the corresponding amide. Another method includes the use of acetic anhydride and 4-acetylphenethylamine in the presence of a base such as pyridine. The reaction conditions typically involve moderate temperatures and can be carried out in solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Acetylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-acetylbenzoic acid, while reduction can produce N-[2-(4-aminophenyl)ethyl]acetamide .
Scientific Research Applications
N-[2-(4-Acetylphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-Acetylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Aminophenyl)ethyl]acetamide
- N-[2-(4-Methylphenyl)ethyl]acetamide
- N-[2-(4-Chlorophenyl)ethyl]acetamide
Uniqueness
N-[2-(4-Acetylphenyl)ethyl]acetamide is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity .
Properties
IUPAC Name |
N-[2-(4-acetylphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)12-5-3-11(4-6-12)7-8-13-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPMMSVYHPAOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945969 | |
Record name | N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-64-3 | |
Record name | NSC41639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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